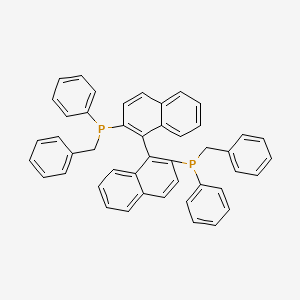
2,2'-Bis(benzyl(phenyl)phosphino)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a binaphthalene backbone with two benzyl(phenyl)phosphino groups attached, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with benzyl(phenyl)phosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphines with different functional groups.
Aplicaciones Científicas De Investigación
2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene is widely used in scientific research due to its ability to act as a bidentate ligand in coordination chemistry. Its applications include:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential in drug design and development, particularly in the formation of metal-based drugs.
Biological Studies: Used in the study of enzyme mimetics and the development of bioinorganic models.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene primarily involves its role as a ligand. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand with a simpler structure.
1,2-Bis(diphenylphosphino)benzene: Another bidentate ligand with a benzene backbone.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A triphosphine ligand with different electronic properties.
Uniqueness: 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene stands out due to its binaphthalene backbone, which provides additional steric and electronic effects. This uniqueness allows for the formation of more stable and selective metal complexes, making it a valuable ligand in various applications.
Propiedades
Fórmula molecular |
C46H36P2 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
benzyl-[1-[2-[benzyl(phenyl)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]-phenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-17-35(18-6-1)33-47(39-23-9-3-10-24-39)43-31-29-37-21-13-15-27-41(37)45(43)46-42-28-16-14-22-38(42)30-32-44(46)48(40-25-11-4-12-26-40)34-36-19-7-2-8-20-36/h1-32H,33-34H2 |
Clave InChI |
BHBXABDXNPPFRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(CC7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)


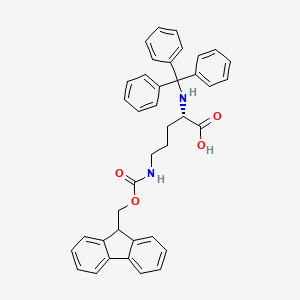
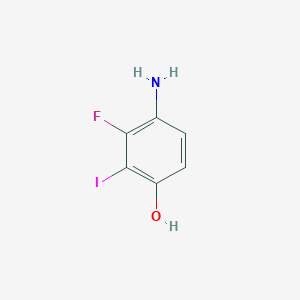


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
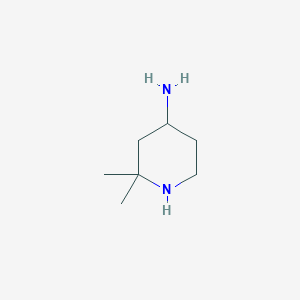

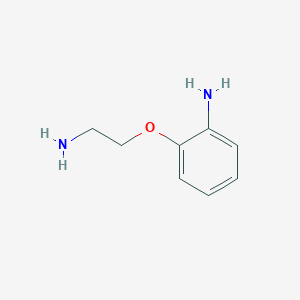
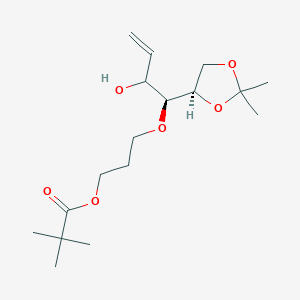

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
